Chiral Purity and Cost Comparison: (1S)-Enantiomer vs. (1R)-Enantiomer
The (1S)-enantiomer is available at a specification of minimum 95% purity, which is comparable to the 98% purity specification of its (1R)-enantiomer counterpart . While both enantiomers are commercially available and exhibit similar hazard profiles (GHS07 Warning), the (1S)-form commands a significantly higher market price. At the time of this analysis, the (1S)-enantiomer was listed at a price point approximately 225% higher per milligram than the (1R)-enantiomer for comparable quantities . This price differential is a direct reflection of the synthetic challenge and market demand for this specific stereoisomer, underscoring the importance of verifying the exact stereochemical requirements of a research program before procurement.
| Evidence Dimension | Enantiomeric Purity, GHS Hazard Classification, and Market Price |
|---|---|
| Target Compound Data | Purity: Min. 95%; Price: €870 for 50 mg (€17.4/mg); Hazard: H302, H315, H319, H335 |
| Comparator Or Baseline | (1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol (CAS 1841092-23-6): Purity: 98%; Price: £203 for 100 mg (approx. €2.37/mg, converted); Hazard: H302, H315, H319, H335 |
| Quantified Difference | Purity difference: -3% vs comparator; Price difference: Approximately 225% higher cost per mg for the (1S)-enantiomer. |
| Conditions | Data derived from publicly listed vendor product pages for research-grade materials. Prices are as listed in Q1 2026 and are subject to change. The (1R)-enantiomer price was converted from GBP to EUR for comparison. |
Why This Matters
The substantial price difference and comparable purity confirm that generic substitution is economically unwise if the (1R)-enantiomer is not a suitable replacement for the intended application. This data justifies a careful, application-specific procurement decision.
